N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
Description
This compound features a 2,3-dihydro-1,3-thiazole core substituted with a 4-methylphenyl group at position 4, a pentyl chain at position 3, and a phenylimino group at position 2. The furan-2-carboxamide moiety is attached at position 5 of the thiazole ring. The (2E)-configuration indicates the geometry of the imine bond.
Properties
Molecular Formula |
C26H27N3O2S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-3-pentyl-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H27N3O2S/c1-3-4-8-17-29-23(20-15-13-19(2)14-16-20)25(28-24(30)22-12-9-18-31-22)32-26(29)27-21-10-6-5-7-11-21/h5-7,9-16,18H,3-4,8,17H2,1-2H3,(H,28,30) |
InChI Key |
YUAUSJVDGWPYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazole ring, followed by the introduction of the furan carboxamide group. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
The compound’s thiazole core differentiates it from analogs with other heterocycles (e.g., imidazothiazole, thiadiazole, oxazole). Key comparisons include:
Pharmacological Implications
- Lipophilicity: The pentyl and methylphenyl groups in the target compound enhance membrane permeability compared to analogs with polar nitro ( ) or morpholinocarbonyl groups ( ).
- Hydrogen Bonding: The furan carboxamide may engage in stronger hydrogen bonding than the acetamide group in or the cyano group in .
Research Findings and Limitations
While direct pharmacological data for the target compound are unavailable, structural analysis suggests:
- Bioavailability : The pentyl chain may improve oral absorption compared to shorter-chain analogs.
- Target Selectivity : The thiazole core’s sulfur atom could interact with metal ions or cysteine residues in enzymes, differentiating it from oxazole or thiadiazole derivatives.
- Synthetic Challenges: The phenylimino group’s (2E)-configuration requires precise stereochemical control, unlike simpler analogs in –8 .
Limitations : Absence of experimental data (e.g., IC₅₀, solubility) in the provided evidence restricts a quantitative comparison.
Biological Activity
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a thiazole derivative under specific reaction conditions. Catalysts and solvents are often employed to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and furan have shown effectiveness against various bacterial strains. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria due to its lipophilic nature.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 40 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
Anticancer Potential
The compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation. It is hypothesized that it may induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases involved in cell cycle regulation.
The proposed mechanism of action involves the inhibition of key enzymes or receptors that play roles in cellular processes such as mitosis and apoptosis. By binding to these targets, the compound can disrupt normal cellular functions, leading to cell death or growth arrest.
Case Studies
- Study on Antimicrobial Activity : A study conducted on various derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against standard strains like Staphylococcus aureus and E. coli, with MIC values ranging from 31.25 µg/mL to 62.5 µg/mL .
- Anticancer Activity : In vitro studies demonstrated that the compound could arrest cancer cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition. This finding supports its potential as an anticancer agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. The incorporation of specific functional groups has been shown to enhance biological activity while minimizing toxicity. For instance, modifications to the thiazole ring have been linked to improved antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
